Cas no 408324-76-5 (3,5-HEPTANEDIOL, 1,7-BIS(4-HYDROXYPHENYL)-, (3R,5R)-)

3,5-HEPTANEDIOL, 1,7-BIS(4-HYDROXYPHENYL)-, (3R,5R)- 化学的及び物理的性質
名前と識別子
-
- 3,5-HEPTANEDIOL, 1,7-BIS(4-HYDROXYPHENYL)-, (3R,5R)-
- (+)-Hannokinol
- BDBM246502
- 408324-76-5
- CHEMBL474475
- (3R,5R)-1,7-Bis(4-hydroxyphenyl)-3,5-heptanediol
- (3R,5R)-3,5-dihydroxy-1,7-bis(4-hydroxyphenyl)-3,5-heptanediol (22)
- CS-0202751
- AKOS032949020
- (3R,5R)-1,7-bis(4-hydroxyphenyl)heptane-3,5-diol
- HY-N9675
- 3,5-Heptanediol, 1,7-bis(4-hydroxyphenyl)-, (3R,5R)-
-
- インチ: InChI=1S/C19H24O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,18-23H,5-6,11-13H2/t18-,19-/m1/s1
- InChIKey: GZVIQGVWSNEONZ-RTBURBONSA-N
- ほほえんだ: C1=CC(=CC=C1CC[C@H](C[C@@H](CCC2=CC=C(C=C2)O)O)O)O
計算された属性
- せいみつぶんしりょう: 316.16745924g/mol
- どういたいしつりょう: 316.16745924g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 8
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 570.2±50.0 °C at 760 mmHg
- フラッシュポイント: 266.9±24.7 °C
- じょうきあつ: 0.0±1.6 mmHg at 25°C
3,5-HEPTANEDIOL, 1,7-BIS(4-HYDROXYPHENYL)-, (3R,5R)- セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
3,5-HEPTANEDIOL, 1,7-BIS(4-HYDROXYPHENYL)-, (3R,5R)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H57780-5mg |
Hannokinol |
408324-76-5 | ,98.5% | 5mg |
¥4640.0 | 2023-09-07 | |
Ambeed | A1675165-5mg |
(3R,5R)-1,7-bis(4-hydroxyphenyl)heptane-3,5-diol |
408324-76-5 | 98% | 5mg |
$649.0 | 2025-03-01 | |
TargetMol Chemicals | TN6383-5mg |
(+)-Hannokinol |
408324-76-5 | 5mg |
¥ 9250 | 2024-07-24 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H57780-5 mg |
Hannokinol |
408324-76-5 | 5mg |
¥4000.0 | 2021-09-09 | ||
TargetMol Chemicals | TN6383-5mg |
(+)-Hannokinol |
408324-76-5 | 5mg |
¥ 9250 | 2024-07-20 | ||
TargetMol Chemicals | TN6383-5 mg |
(+)-Hannokinol |
408324-76-5 | 98% | 5mg |
¥ 7,500 | 2023-07-11 |
3,5-HEPTANEDIOL, 1,7-BIS(4-HYDROXYPHENYL)-, (3R,5R)- 関連文献
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Diarylheptanoids Curcuminoids
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Diarylheptanoids Linear diarylheptanoids Curcuminoids
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
3,5-HEPTANEDIOL, 1,7-BIS(4-HYDROXYPHENYL)-, (3R,5R)-に関する追加情報
3,5-HEPTANEDIOL, 1,7-BIS(4-HYDROXYPHENYL)-, (3R,5R)-: A Comprehensive Overview
Chemists and researchers in the pharmaceutical and biotechnology sectors have long been intrigued by the potential of 3,5-HEPTANEDIOL, 1,7-BIS(4-HYDROXYPHENYL)-, (3R,5R) (CAS No. 408324-76-5) due to its unique structural properties and promising biological activities. This compound, characterized by its two hydroxyphenyl groups attached to a heptanediol backbone, has garnered significant attention for its potential applications in drug development and therapeutic interventions.
The molecular structure of 3,5-HEPTANEDIOL, 1,7-BIS(4-HYDROXYPHENYL)-, (3R,5R) (CAS No. 408324-76-5) is highly intriguing. The presence of multiple hydroxyl groups and aromatic rings suggests a high degree of reactivity and the ability to engage in various biochemical interactions. This structural motif is reminiscent of natural products known for their pharmacological properties, making it a candidate for further exploration in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of this compound with greater accuracy. Studies have indicated that 3,5-HEPTANEDIOL, 1,7-BIS(4-HYDROXYPHENYL)-, (3R,5R) (CAS No. 408324-76-5) may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory pathways. This has sparked interest in its potential as an anti-inflammatory agent.
In vitro studies have begun to unravel the mechanisms by which 3,5-HEPTANEDIOL, 1,7-BIS(4-HYDROXYPHENYL)-, (3R,5R) (CAS No. 408324-76-5) interacts with biological targets. Initial findings suggest that the hydroxyphenyl groups may modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the production of pro-inflammatory mediators. This aligns with the growing interest in developing alternative therapies that target these pathways.
The stereochemistry of (3R,5R)- configuration is particularly noteworthy. The specific arrangement of the hydroxyl groups at positions 3 and 5 on the heptanediol backbone influences the compound's overall conformation and reactivity. This stereochemical feature is crucial for determining its biological efficacy and may contribute to its selectivity for certain biological targets.
One of the most exciting aspects of 3,5-HEPTANEDIOL, 1,7-BIS(4-HYDROXYPHENYL)-, (3R,5R) (CAS No. 408324-76-5) is its potential as a scaffold for drug discovery. Researchers are exploring various derivatives of this compound to enhance its pharmacological properties while minimizing any adverse effects. The flexibility provided by the heptanediol backbone allows for modifications that can fine-tune its interactions with biological targets.
The synthesis of 3,5-HEPTANEDIOL, 1,7-BIS(4-HYDROXYPHENYL)-, (3R,5R) (CAS No. 408324-76-5) presents both challenges and opportunities for synthetic chemists. The need for precise stereocontrol during synthesis is critical to ensure the correct configuration of the hydroxyl groups. Advances in asymmetric synthesis techniques have made it possible to produce this compound with high enantiomeric purity.
The pharmacokinetic profile of 3,5-HEPTANEDIOL, 1,7-BIS(4-HYDROXYPHENYL)-, (3R,5R) (CAS No. 408324-76-5) is another area of active investigation. Understanding how this compound is metabolized and eliminated from the body is essential for optimizing its therapeutic use. Preliminary studies suggest that it may be well-tolerated with a favorable pharmacokinetic profile.
Future research directions include exploring the potential of 3,5-HEPTANEDIOL, 1,7-BIS(4-HYDROXYPHENYL)-, (3R,
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